

Application Notes and Protocols for CRISPR/Cas9-Mediated PBN1 Gene Editing

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Compound of Interest		
Compound Name:	PBN1	
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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols and data are provided as a general guide for the application of CRISPR/Cas9 technology to the Saccharomyces cerevisiae **PBN1** gene. No specific experimental data on CRISPR/Cas9 editing of **PBN1** was found in the public domain at the time of writing. Therefore, the presented quantitative data are illustrative examples. Researchers should optimize these protocols for their specific experimental context.

Introduction to the PBN1 Gene in Saccharomyces cerevisiae

The **PBN1** (Protease B N-linked glycosylation 1) gene in the budding yeast Saccharomyces cerevisiae is an essential gene that plays a critical role in the post-translational processing of the vacuolar hydrolase protease B.[1][2][3] Protease B is synthesized as an inactive precursor, Prb1p, which undergoes several modifications as it moves through the secretory pathway. **PBN1** is required for the autocatalytic cleavage of the propeptide from Prb1p in the endoplasmic reticulum (ER).[1][2][3] A defect in **PBN1** leads to the rapid degradation of Prb1p in the cytosol.[1][2] The **PBN1** protein (**Pbn1**p) is an N-glycosylated protein that localizes to the ER.[1][2] Given its essential role, studying **PBN1** often requires conditional knockout or targeted point mutation strategies rather than a complete gene knockout.

Experimental Protocols



The following protocols outline a general workflow for CRISPR/Cas9-mediated editing of the **PBN1** gene in S. cerevisiae. This methodology is adapted from standard yeast genome editing procedures.

Design of single guide RNA (sgRNA)

The first step in CRISPR/Cas9 gene editing is to design a specific sgRNA that will target the Cas9 nuclease to the **PBN1** gene.

- Target Selection: Identify a 20-nucleotide target sequence in the PBN1 gene. This sequence
 must be unique within the yeast genome to minimize off-target effects. The target sequence
 must be immediately followed by a Protospacer Adjacent Motif (PAM), which is typically
 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).
- Oligonucleotide Synthesis: Synthesize two complementary oligonucleotides encoding the target sequence. These oligos should have overhangs compatible with the restriction enzyme site in the sgRNA expression vector.

Construction of the sgRNA Expression Plasmid

The designed sgRNA needs to be cloned into a yeast expression vector.

- Vector Selection: Choose a suitable yeast expression vector that contains a constitutive or inducible promoter to drive the expression of the sgRNA. The vector should also have a selectable marker for yeast transformation.
- Cloning: Anneal the two synthesized oligonucleotides to form a double-stranded DNA fragment. Ligate this fragment into the linearized sgRNA expression vector.
- Verification: Transform the ligation product into E. coli for plasmid amplification. Verify the sequence of the inserted sgRNA through Sanger sequencing.

Yeast Transformation and Gene Editing

Co-transform the sgRNA expression plasmid and a Cas9 expression plasmid (or a single plasmid expressing both) along with a donor DNA template for homology-directed repair (HDR) if a specific mutation is desired.



- Cas9 Expression: A plasmid containing the SpCas9 gene under the control of a yeast promoter is required.
- Donor DNA (for HDR): To introduce specific mutations, a donor DNA template containing the
 desired edit flanked by sequences homologous to the regions upstream and downstream of
 the Cas9 cut site should be co-transformed. For a simple knockout, a short donor template
 with a stop codon and a selectable marker can be used.
- Transformation: Transform the sgRNA plasmid, the Cas9 plasmid, and the donor DNA into the desired yeast strain using the lithium acetate/polyethylene glycol (LiAc/PEG) method.
- Selection: Plate the transformed cells on selective media corresponding to the selectable markers on the plasmids.

Verification of Gene Editing

After transformation and selection, it is crucial to verify that the desired edit has occurred in the **PBN1** gene.

- Colony PCR: Perform colony PCR on the selected yeast colonies to amplify the targeted region of the PBN1 gene.
- Restriction Fragment Length Polymorphism (RFLP) Analysis: If the desired edit introduces or removes a restriction site, RFLP analysis of the PCR product can be a quick screening method.
- Sanger Sequencing: Sequence the PCR product from positive colonies to confirm the precise edit at the nucleotide level.

Data Presentation

The following tables are examples of how to present quantitative data from **PBN1** gene editing experiments.

Table 1: **PBN1** Gene Editing Efficiency



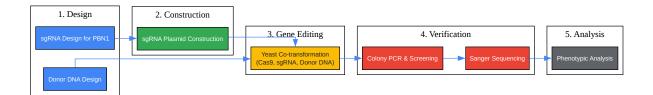
sgRNA Target Sequence	Editing Strategy	Number of Colonies Screened	Number of Correctly Edited Colonies	Editing Efficiency (%)
5'- GATCGATCGAT CGATCGATC-3'	Knockout (via NHEJ)	100	75	75%
5'- AGCTAGCTAGC TAGCTAGCT-3'	Point Mutation (via HDR)	100	40	40%
5'- TCGATCGATCG ATCGATCGA-3'	Conditional Allele Insertion	100	30	30%

Table 2: Phenotypic Analysis of **PBN1** Edited Strains

Yeast Strain	PBN1 Allele	Protease B Activity (Relative Units)	Growth Rate (Doublings/hour)	ER Stress Marker (Fold Induction)
Wild Type	PBN1	1.00	0.45	1.0
PBN1-edit-1	pbn1-G123A	0.52	0.43	2.5
PBN1-edit-2	pbn1-conditional	0.15 (repressive media)	0.10 (repressive media)	8.0 (repressive media)

Visualizations Experimental Workflow for PBN1 Gene Editing





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Caption: CRISPR/Cas9 experimental workflow for PBN1 gene editing in yeast.

PBN1 Role in Protease B Maturation

Caption: Role of **PBN1** in the processing of Protease B precursor in the ER.

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